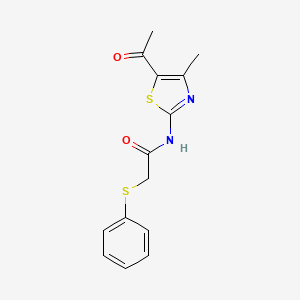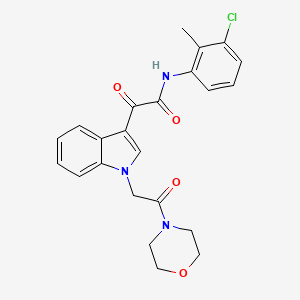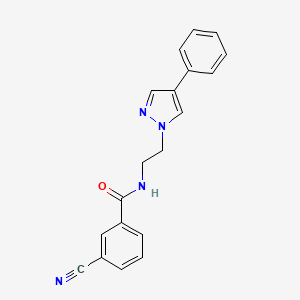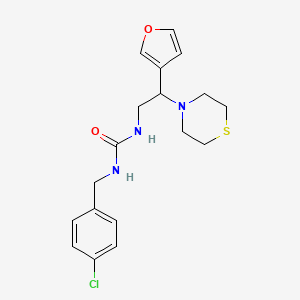
1-(2-Chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(2-Chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride” is a derivative of phenyl-2,2,2-trifluoroethanamine, which is a class of organic compounds known as anilines . These are organic compounds containing an amino group attached to a phenyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving aromatic substitution, nucleophilic substitution, or addition reactions .Molecular Structure Analysis
The molecular structure of this compound would likely involve a phenyl ring (from the 2-chlorophenyl component), attached to a 2,2,2-trifluoroethanamine group. The exact structure would depend on the specific locations of these attachments .Scientific Research Applications
Synthesis and Characterization of Novel Polyimides
A study by Yin et al. (2005) focused on the synthesis of a novel fluorinated aromatic diamine monomer, which is closely related to the compound . This monomer was used to create a series of new fluorine-containing polyimides with good solubility in many polar organic solvents and excellent thermal and mechanical properties. These materials have potential applications in various industries due to their outstanding performance characteristics (Yin et al., 2005).
Development of Trifluoromethylation Techniques
Research by Mejía and Togni (2012) demonstrated the use of methyltrioxorhenium as a catalyst for the direct electrophilic trifluoromethylation of aromatic and heteroaromatic compounds, showcasing a method that could be relevant for the modification or synthesis of compounds related to 1-(2-Chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride. This process enhances the utility of such compounds in chemical synthesis and material science (Mejía & Togni, 2012).
Fluoride Ion-Catalyzed Syntheses
Nakamura and Uneyama (2007) described the preparation of 1-(3'-Chlorophenyl)-1-trimethylsilyl-1,2,2,2-tetrafluoroethane and its transformation into a series of 1-substituted 2,2-difluorostyrenes by fluoride ion-catalyzed 1,2-desilylative defluorination. This research highlights the versatility of chlorophenyl-trifluoroethanamine compounds in the synthesis of fluorinated styrenes, which are valuable in various chemical industries (Nakamura & Uneyama, 2007).
Palladium-Catalyzed Amination
Wolfe et al. (1997) explored the use of commercially available benzophenone imine as an ammonia equivalent in the palladium-catalyzed amination of aryl halides and triflates. This study provides insight into the potential for compounds like this compound to undergo similar transformations, expanding their applicability in organic synthesis (Wolfe et al., 1997).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(2-chlorophenyl)-2,2,2-trifluoroethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N.ClH/c9-6-4-2-1-3-5(6)7(13)8(10,11)12;/h1-4,7H,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWSNJCOFZXRPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)N)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2858369.png)

![4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(2-methylpropyl)-1,3-oxazol-5-amine](/img/structure/B2858373.png)



![[2-[1-(4-Methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2858378.png)


![5-((3,4-Difluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2858382.png)
![N-(3-fluoro-4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)



